molecular formula C16H15N3O3 B5328103 N-1H-indazol-5-yl-3,4-dimethoxybenzamide

N-1H-indazol-5-yl-3,4-dimethoxybenzamide

Katalognummer B5328103
Molekulargewicht: 297.31 g/mol
InChI-Schlüssel: IBFVLGBJWGJYAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1H-indazol-5-yl-3,4-dimethoxybenzamide, also known as BI-2536, is a small molecule inhibitor that targets the mitotic kinase Polo-like kinase 1 (Plk1). Plk1 is a critical regulator of cell division, and its overexpression has been linked to the development and progression of various types of cancer. BI-2536 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential anticancer drug.

Wirkmechanismus

N-1H-indazol-5-yl-3,4-dimethoxybenzamide inhibits Plk1, a kinase that plays a crucial role in cell division. Plk1 is involved in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Inhibition of Plk1 by this compound leads to defects in mitotic progression, ultimately resulting in cell death. This compound has also been shown to induce apoptosis in cancer cells through a p53-dependent mechanism.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In addition, this compound has been shown to sensitize cancer cells to radiation therapy and other anticancer agents.

Vorteile Und Einschränkungen Für Laborexperimente

N-1H-indazol-5-yl-3,4-dimethoxybenzamide has several advantages for lab experiments, including its specificity for Plk1 and its ability to induce cell death in cancer cells. However, this compound has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the development and use of N-1H-indazol-5-yl-3,4-dimethoxybenzamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area of research is the development of combination therapies that can enhance the effectiveness of this compound. Additionally, there is interest in exploring the use of this compound in combination with immunotherapy for the treatment of cancer. Finally, there is ongoing research to improve the pharmacokinetics and pharmacodynamics of this compound to increase its efficacy and reduce its toxicity.

Synthesemethoden

The synthesis of N-1H-indazol-5-yl-3,4-dimethoxybenzamide involves several steps, including the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1H-indazole-5-amine to yield the desired product. The final compound is obtained after purification and characterization using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N-1H-indazol-5-yl-3,4-dimethoxybenzamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of various cancer cells, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to enhance the effectiveness of other anticancer agents, such as taxanes and DNA-damaging agents.

Eigenschaften

IUPAC Name

N-(1H-indazol-5-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-21-14-6-3-10(8-15(14)22-2)16(20)18-12-4-5-13-11(7-12)9-17-19-13/h3-9H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFVLGBJWGJYAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198950
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.